![molecular formula C7H10N2O B2991153 (5,6-二氢-4H-吡咯并[1,2-b]吡唑-3-基)甲醇 CAS No. 1909305-08-3](/img/structure/B2991153.png)

(5,6-二氢-4H-吡咯并[1,2-b]吡唑-3-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

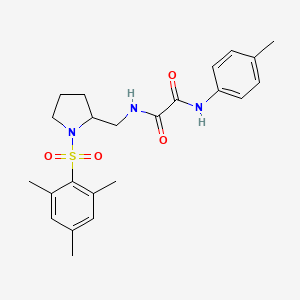

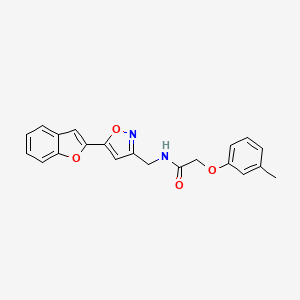

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol is a chemical compound with an intriguing structure. It combines a pyrrolopyrazole core with a methanol functional group. The compound’s systematic name is 4-(2-((4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl)oxy)ethyl)morpholine . Let’s explore its various facets:

Molecular Structure Analysis

The molecular structure of (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol comprises a fused pyrrolopyrazole ring system linked to a quinoline moiety via an ether bridge. The morpholine group is attached to the quinoline ring. The compound’s molecular weight is approximately 3646.6 g/mol . For a visual representation, refer to the Human Metabolome Database entry.

科学研究应用

合成和光物理性质

Bingul 等人 (2018 年) 的一项研究探索了吡咯并咔唑化合物的合成,并研究了它们的光物理和抗氧化性质。这项研究提供了对结构相关的吡咯并吡唑衍生物的化学行为和潜在应用的见解,例如在发光材料和抗氧化剂中 (Bingul 等,2018 年)。

光诱导加成反应

Drew 等人 (1999 年) 的研究描述了甲醇光诱导加成到二氢吡咯衍生物,生成吡咯烷-2-酮。这项研究突出了吡咯衍生物在光化学条件下的反应性,这可能与 (5,6-二氢-4H-吡咯并[1,2-b]吡唑-3-基)甲醇及相关化合物的操作或合成有关 (Drew 等,1999 年)。

抗菌和抗氧化活性

Lynda (2021 年) 对三取代吡唑进行了合成和生物学评估,包括对它们的抗菌和抗氧化活性的研究。这表明对吡唑衍生物(如 (5,6-二氢-4H-吡咯并[1,2-b]吡唑-3-基)甲醇)的研究兴趣,以用于医学和药理学 (Lynda,2021 年)。

分子对接和计算分析

Katariya 等人 (2021 年) 对吡唑的一项研究涉及合成、分子对接和抗癌和抗菌活性的评估,展示了探索吡唑衍生物治疗潜力的计算和实验方法。此类方法可适用于对 (5,6-二氢-4H-吡咯并[1,2-b]吡唑-3-基)甲醇的研究 (Katariya 等,2021 年)。

作用机制

Target of Action

Related compounds have been shown to interact with various targets such ascholinesterase and CDK2 , which play crucial roles in neurological disorders and cancer treatment, respectively.

Mode of Action

Similar compounds have been reported to inhibittubulin polymerization , which disrupts the formation of the mitotic spindle, thereby inhibiting cell division and growth.

Biochemical Pathways

Related compounds have been associated with thereactive oxygen species (ROS) pathway , which plays a significant role in cellular processes such as apoptosis and cell signaling.

Pharmacokinetics

A related compound has been reported to havehigh gastrointestinal absorption and is not a P-gp substrate , which could potentially enhance its bioavailability.

Result of Action

Related compounds have demonstratedsuperior cytotoxic activities against certain cancer cell lines , suggesting potential antitumor effects.

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such aspH and solvent system .

属性

IUPAC Name |

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-5-6-4-8-9-3-1-2-7(6)9/h4,10H,1-3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMNYYVXLGTVOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NN2C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Methoxybenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2991076.png)

![{[5-Chloro-2-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2991082.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2991083.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2991085.png)

![4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2991087.png)

![8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2991091.png)

![1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2991093.png)